Ethyl 4-hydroxyquinoline-6-carboxylate
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Overview
Description
Ethyl 4-hydroxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is known for its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize green chemistry principles, such as the use of environmentally benign catalysts and solvent-free conditions . The goal is to produce the compound in large quantities while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline ring .
Scientific Research Applications
Ethyl 4-hydroxyquinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biological processes and interactions. In medicine, it has potential therapeutic applications due to its biological activities, such as antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-hydroxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 8-hydroxyquinoline. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its properties and reactivity .
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 8-Hydroxyquinoline
- Quinoxaline derivatives
- Hydroquinoline derivatives
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 |
Source
|
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148018-33-1 |
Source
|
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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